

# Structure Elucidation of (4-(1-Hydroxyethyl)phenyl)boronic acid: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (4-(1-Hydroxyethyl)phenyl)boronic acid

Cat. No.: B151596

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **(4-(1-Hydroxyethyl)phenyl)boronic acid**, a versatile building block in medicinal chemistry and drug development. This document details the analytical techniques and experimental protocols required for its characterization, presenting a logical workflow from synthesis to structural confirmation.

## Compound Identity and Properties

**(4-(1-Hydroxyethyl)phenyl)boronic acid** is an organoboron compound featuring a phenylboronic acid scaffold substituted with a 1-hydroxyethyl group at the para position.<sup>[1]</sup> This substitution enhances its solubility in polar solvents and provides an additional site for chemical modification.<sup>[1]</sup>

| Property         | Value   | Source |
|------------------|---|--------|
| Chemical Formula | C <sub>8</sub> H <sub>11</sub> BO <sub>3</sub>    | [2]    |
| Molecular Weight | 165.98 g/mol                                      | [2][3] |
| CAS Number       | 518336-20-4                                       | [2]    |
| Appearance       | White to off-white solid                          | [1]    |
| Solubility       | Soluble in polar solvents like water and alcohols | [1]    |

## Spectroscopic and Analytical Data

The structural confirmation of **(4-(1-Hydroxyethyl)phenyl)boronic acid** relies on a combination of spectroscopic techniques. The following tables summarize the expected and reported data for this compound. Note: Experimentally obtained data for the target molecule is not readily available in public literature. The data presented below is a combination of predicted values and data from closely related analogs. Researchers should acquire and interpret their own data for definitive structural confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR):

| Chemical Shift ( $\delta$ ) ppm | Multiplicity | Integration | Assignment                              |
|---------------------------------|--------------|-------------|---|
| ~7.7-7.8                        | d            | 2H          | Ar-H (ortho to -B(OH) <sub>2</sub> )    |
| ~7.3-7.4                        | d            | 2H          | Ar-H (ortho to -CH(OH)CH <sub>3</sub> ) |
| ~4.9                            | q            | 1H          | -CH(OH)CH <sub>3</sub>                  |
| ~2.5                            | s            | 2H          | -B(OH) <sub>2</sub>                     |
| ~1.4                            | d            | 3H          | -CH(OH)CH <sub>3</sub>                  |
| ~5.0                            | s (broad)    | 1H          | -CH(OH)CH <sub>3</sub>                  |

<sup>13</sup>C NMR (Carbon-13 NMR):

| Chemical Shift ( $\delta$ ) ppm | Assignment                               |
|---------------------------------|--|
| ~145-150                        | C-B(OH) <sub>2</sub>                     |
| ~135                            | Ar-C (para to -B(OH) <sub>2</sub> )      |
| ~128                            | Ar-CH (ortho to -CH(OH)CH <sub>3</sub> ) |
| ~125                            | Ar-CH (ortho to -B(OH) <sub>2</sub> )    |
| ~70                             | -CH(OH)CH <sub>3</sub>                   |
| ~25                             | -CH(OH)CH <sub>3</sub>                   |

## Infrared (IR) Spectroscopy

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                             |
|--------------------------------|---------------|--|
| 3600-3200                      | Strong, Broad | O-H stretch (alcohol and boronic acid) |
| ~3050                          | Medium        | C-H stretch (aromatic)                 |
| ~2970                          | Medium        | C-H stretch (aliphatic)                |
| 1610, 1480                     | Medium        | C=C stretch (aromatic ring)            |
| ~1350                          | Strong        | B-O stretch                            |
| ~1080                          | Strong        | C-O stretch                            |

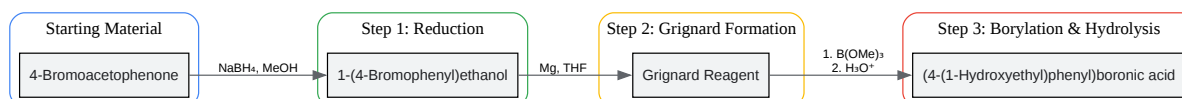
## Mass Spectrometry (MS)

| m/z    | Interpretation                                     |
|--------|--|
| 166.08 | [M] <sup>+</sup> (Molecular Ion)                   |
| 148.07 | [M - H <sub>2</sub> O] <sup>+</sup>                |
| 122.07 | [M - C <sub>2</sub> H <sub>4</sub> O] <sup>+</sup> |
| 105.06 | [C <sub>7</sub> H <sub>5</sub> O] <sup>+</sup>     |

## Experimental Protocols

### Synthesis of (4-(1-Hydroxyethyl)phenyl)boronic acid

A common route for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis. A plausible synthetic route for the title compound is outlined below.



[Click to download full resolution via product page](#)

### Synthetic pathway for **(4-(1-Hydroxyethyl)phenyl)boronic acid**.

#### Protocol:

- **Reduction of 4-Bromoacetophenone:** To a solution of 4-bromoacetophenone in methanol at 0 °C, sodium borohydride is added portion-wise. The reaction is stirred until completion (monitored by TLC), followed by quenching with water and extraction with an organic solvent. The organic layer is dried and concentrated to yield 1-(4-bromophenyl)ethanol.
- **Grignard Reagent Formation:** Magnesium turnings are activated in anhydrous tetrahydrofuran (THF). A solution of 1-(4-bromophenyl)ethanol in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is refluxed to ensure complete formation of the Grignard reagent.
- **Borylation and Hydrolysis:** The Grignard solution is cooled to -78 °C and trimethyl borate is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of aqueous acid (e.g., HCl) and stirred vigorously to hydrolyze the borate ester. The product is extracted, and the organic layers are washed, dried, and concentrated.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel.

## Characterization Protocols

#### NMR Sample Preparation:

- Weigh 5-10 mg of the purified solid.
- Dissolve the solid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Methanol-d<sub>4</sub>) in a clean, dry vial.<sup>[4]</sup>
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
- Cap the NMR tube and invert several times to ensure a homogenous solution.

#### FT-IR Sample Preparation (Thin Film Method):

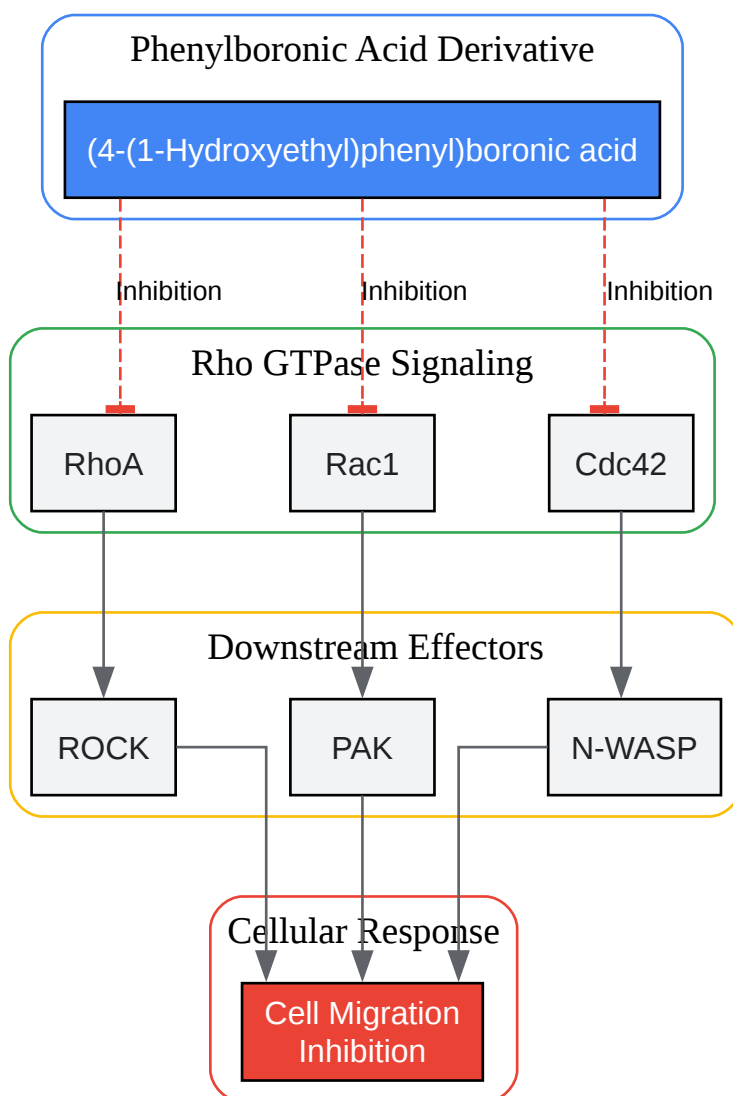
- Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like acetone or methylene chloride.[\[5\]](#)
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr, NaCl).[\[5\]](#)
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid on the plate.  
[\[5\]](#)
- Mount the plate in the sample holder of the FT-IR spectrometer for analysis.[\[5\]](#)

#### Mass Spectrometry Sample Preparation (LC-MS):

- Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[\[6\]](#)
- Dilute the stock solution with an appropriate mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid) to a final concentration suitable for the instrument's sensitivity (typically in the  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range).[\[6\]](#)
- Filter the final solution through a 0.22  $\mu\text{m}$  syringe filter before injection into the LC-MS system.

## Potential Biological Activity and Signaling Pathway Involvement

Phenylboronic acid derivatives have been investigated for their roles in various biological processes, including cancer cell migration.[\[7\]](#) Studies have shown that phenylboronic acids can inhibit key signaling pathways that regulate actin dynamics and cell motility, such as the Rho GTPase family (RhoA, Rac1, and Cdc42).[\[7\]](#)



[Click to download full resolution via product page](#)

Inhibition of Rho GTPase signaling by phenylboronic acid derivatives.

This diagram illustrates the potential inhibitory effect of **(4-(1-Hydroxyethyl)phenyl)boronic acid** on the RhoA, Rac1, and Cdc42 signaling pathways, which are crucial regulators of cell migration. By inhibiting these GTPases, downstream effectors such as ROCK, PAK, and N-WASP are not activated, leading to a reduction in cancer cell motility.

## Conclusion

The structural elucidation of **(4-(1-Hydroxyethyl)phenyl)boronic acid** is a critical step in its application for drug discovery and development. This guide has provided a framework for its

characterization, including key spectroscopic data, detailed experimental protocols, and a potential mechanism of biological action. Rigorous application of these analytical techniques will ensure the unambiguous identification and purity assessment of this important chemical entity.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum [chromforum.org]
- 3. calpaclab.com [calpaclab.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. sciex.com [sciex.com]
- 7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Structure Elucidation of (4-(1-Hydroxyethyl)phenyl)boronic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151596#structure-elucidation-of-4-1-hydroxyethyl-phenyl-boronic-acid]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)